molecular formula C8H8ClNO2 B6304167 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde CAS No. 2056110-42-8

5-Chloro-2-ethoxy-pyridine-4-carbaldehyde

Cat. No.: B6304167
CAS No.: 2056110-42-8
M. Wt: 185.61 g/mol
InChI Key: SXDORWHQYDCQJC-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-pyridine-4-carbaldehyde is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a chloro group at the 5-position, an ethoxy group at the 2-position, and an aldehyde group at the 4-position. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-ethoxy-pyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethoxy-pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-pyridine-4-carbaldehyde is unique due to the presence of both the ethoxy and aldehyde groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

5-chloro-2-ethoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDORWHQYDCQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258004
Record name 4-Pyridinecarboxaldehyde, 5-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-42-8
Record name 4-Pyridinecarboxaldehyde, 5-chloro-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxaldehyde, 5-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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